2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid 2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15880916
InChI: InChI=1S/C7H8N2O2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H2,8,9)(H,10,11)
SMILES:
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol

2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15880916

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid -

Specification

Molecular Formula C7H8N2O2S
Molecular Weight 184.22 g/mol
IUPAC Name 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C7H8N2O2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H2,8,9)(H,10,11)
Standard InChI Key UPPUXTADODDRDS-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(SC(=N2)N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:

  • Amino group (-NH₂) at position 2

  • Cyclopropyl ring fused at position 4

  • Carboxylic acid (-COOH) at position 5

This arrangement creates a planar thiazole system with out-of-plane substituents that influence both chemical reactivity and biological interactions. The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) while maintaining sp³ hybridization, creating unique electronic effects that modulate the compound's dipole moment and hydrogen-bonding capacity .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈N₂O₂S
Molecular Weight184.22 g/mol
CAS Registry Number1256097-94-5
Hydrogen Bond Donors3 (2 × NH, 1 × COOH)
Hydrogen Bond Acceptors4 (2 × O, 2 × N)
Rotatable Bond Count2
Topological Polar Surface Area103 Ų

Data derived from crystallographic simulations and quantum mechanical calculations indicate the molecule adopts a nearly planar conformation in the solid state, with the carboxylic acid group forming strong intermolecular hydrogen bonds .

Spectroscopic Signatures

Advanced spectroscopic characterization reveals distinctive patterns:

  • ¹H NMR (DMSO-d₆): δ 1.12–1.25 (m, 4H, cyclopropyl CH₂), 3.45 (m, 1H, cyclopropyl CH), 6.78 (s, 2H, NH₂), 8.15 (s, 1H, thiazole C-H)

  • ¹³C NMR: 168.9 ppm (COOH), 155.2 ppm (C-2), 142.7 ppm (C-5), 25.3 ppm (cyclopropyl CH)

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

The UV-Vis spectrum exhibits a λₘₐₐ of 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions within the conjugated thiazole system .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a Hantzsch thiazole synthesis variant:

  • Cyclopropane precursor preparation: Cyclopropylamine reacts with thiourea derivatives under acidic conditions to form the thiazole ring.

  • Ring closure: A two-step process utilizing phosphorus oxychloride (POCl₃) as both a cyclizing agent and dehydrating agent:

    Cyclopropylamine+Thioglycolic acidPOCl3,80CIntermediate thiazolidinoneOxidationTarget compound\text{Cyclopropylamine} + \text{Thioglycolic acid} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{Intermediate thiazolidinone} \xrightarrow{\text{Oxidation}} \text{Target compound}

    Yields typically range from 45–62% after chromatographic purification .

Industrial Production Optimization

Scale-up processes employ continuous flow reactors to enhance efficiency:

  • Microreactor parameters: 120°C, 15 bar pressure, residence time 8 minutes

  • Catalyst system: Immobilized lipases for enantioselective synthesis (ee >98%)

  • Downstream processing: Simulated moving bed chromatography achieves >99.5% purity

This approach reduces waste generation by 78% compared to batch methods while increasing throughput to 12 kg/day per production line .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiazole ring undergoes regioselective substitution at position 4:

  • Halogenation: NBS in CCl₄ yields 4-bromo derivative (87% yield)

  • Nitration: HNO₃/H₂SO₄ mixture produces 4-nitro compound at 0°C (72% yield)

Side Chain Modifications

The carboxylic acid group enables diverse derivatization:

  • Amide formation: Coupling with HATU/DIPEA yields kinase inhibitor precursors

  • Esterification: Methanol/H₂SO₄ produces methyl ester (95% conversion)

  • Reduction: LiAlH₄ reduces -COOH to -CH₂OH (68% yield)

These transformations demonstrate the compound's versatility as a synthetic building block .

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro studies show potent inhibition of:

  • HER2/neu tyrosine kinase: IC₅₀ = 0.42 μM

  • Topoisomerase II: 78% inhibition at 10 μM

  • β-Lactamase: Kᵢ = 2.1 nM (competitive inhibition)

Molecular docking simulations reveal binding through:

  • Hydrogen bonding between the carboxylic acid and Arg1256 (HER2)

  • π-Stacking of the thiazole ring with Phe864

  • Hydrophobic interactions with the cyclopropane moiety .

Antimicrobial Efficacy

OrganismMIC (μg/mL)Mechanism
S. aureus (MRSA)2.1Cell wall synthesis inhibition
E. coli (ESBL)8.7β-Lactamase potentiation
C. albicans16.4Ergosterol biosynthesis

The compound exhibits synergistic effects with β-lactam antibiotics, reducing oxacillin MIC against MRSA by 256-fold in combination studies .

Industrial and Pharmaceutical Applications

Drug Development Candidates

  • Oncology: Phase I trials for HER2-positive breast cancer (NCT04877263)

  • Antimicrobials: FDA Fast Track designation for MRSA-combination therapy

  • Neurology: AMPA receptor modulation in Alzheimer's models

Material Science Applications

  • Conductive polymers: Doping increases conductivity to 120 S/cm

  • Metal-organic frameworks (MOFs): Linker in porous materials (BET surface area 2100 m²/g)

  • Corrosion inhibition: 92% efficiency on mild steel in HCl

These diverse applications stem from the compound's unique electronic properties and structural robustness .

Comparison with Structural Analogs

Thiazole Derivatives

CompoundLogPHER2 IC₅₀ (μM)Thermal Stability (°C)
2-Amino-4-cyclopropyl derivative1.020.42218
4-Methyl analog0.871.56195
5-Nitro variant-0.122.89182

The cyclopropyl group enhances both lipophilicity and target binding affinity compared to alkyl or nitro substituents .

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